molecular formula C12H17NO2 B455676 methyl N-(4-butylphenyl)carbamate CAS No. 113932-84-6

methyl N-(4-butylphenyl)carbamate

Cat. No.: B455676
CAS No.: 113932-84-6
M. Wt: 207.27g/mol
InChI Key: SPPFBNMAZMWLEL-UHFFFAOYSA-N
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Description

Methyl N-(4-butylphenyl)carbamate is a carbamate derivative characterized by a butyl-substituted phenyl group attached to a carbamate functional group (O=C(NH)OCH₃). Carbamates are widely studied for their biological activities, including antiparasitic, antifungal, and herbicidal effects, often modulated by substituents on the aromatic ring .

Synthesis of such compounds typically involves reacting methanol with substituted phenylcarbamoyl chlorides under reflux conditions, as seen in methyl N-(4-chlorophenyl)carbamate synthesis . The butyl group in this compound likely enhances lipophilicity compared to smaller substituents, influencing solubility and bioavailability.

Properties

CAS No.

113932-84-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27g/mol

IUPAC Name

methyl N-(4-butylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-3-4-5-10-6-8-11(9-7-10)13-12(14)15-2/h6-9H,3-5H2,1-2H3,(H,13,14)

InChI Key

SPPFBNMAZMWLEL-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular weight, polarity, and stability. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Methyl N-(4-butylphenyl)carbamate 4-butylphenyl C₁₂H₁₇NO₂ 207.27* High lipophilicity; potential for membrane penetration
Methyl N-(4-chlorophenyl)carbamate 4-chlorophenyl C₈H₈ClNO₂ 185.61 Electron-withdrawing Cl enhances stability; hydrogen bonding observed
Methyl N-(4-nitrophenyl)carbamate 4-nitrophenyl C₈H₈N₂O₄ 196.16 Strong electron-withdrawing NO₂ group; used in antiparasitic studies
Methyl N-(4-methylphenyl)carbamate 4-methylphenyl C₉H₁₁NO₂ 165.19 Moderate lipophilicity; used in crystallography studies
Benzyl N-(4-pyridyl)carbamate 4-pyridyl C₁₃H₁₂N₂O₂ 228.25 Heterocyclic N enhances hydrogen bonding; structural applications

*Calculated based on analogous structures.

Thermal Stability : Carbamates with bulky substituents (e.g., butyl) may exhibit higher thermal stability due to steric hindrance, as seen in studies on thermolabile carbamate derivatives . Nitro and chloro groups also improve stability via resonance and inductive effects .

Crystallography : Methyl N-(4-chlorophenyl)carbamate forms C(4) chains via N–H⋯O hydrogen bonds along the b-axis , while benzyl N-(4-pyridyl)carbamate exhibits interlayer N–H⋯N interactions . The butyl group in the target compound may disrupt crystal packing, reducing melting points compared to smaller analogs.

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